1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethanesulfonyl chloride intermediate. This is achieved by reacting 2-fluorobenzene with methanesulfonyl chloride in the presence of a suitable catalyst.
Coupling with Piperidine: The intermediate is then reacted with piperidine-4-carboxylic acid to form the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
- 1-[(2-Bromophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
- 1-[(2-Iodophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30FN3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30FN3O4S/c1-17(2)15-26-24(30)20-8-4-6-10-22(20)27-23(29)18-11-13-28(14-12-18)33(31,32)16-19-7-3-5-9-21(19)25/h3-10,17-18H,11-16H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
WPBGKFRJEMQFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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